[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, which include a benzodioxole moiety, a methylisoxazole ring, and a difluorobenzyl-substituted piperazine group.
Preparation Methods
One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions . These reactions are often carried out under mild conditions, using reagents like palladium acetate, triphenylphosphine, and potassium carbonate in solvents such as toluene or dimethylformamide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the isoxazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide.
Scientific Research Applications
[3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, inhibiting their activity. The isoxazole ring can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex. The piperazine group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar compounds to [3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2,3-DIFLUOROBENZYL)PIPERAZINO]METHANONE include:
- [3-(1,3-BENZODIOXOL-5-YL)-2-OXIRANYL][3,4-DIMETHOXYPHENYL]METHANONE
- [3-(1,3-BENZODIOXOL-5-YL)-4,5-DIMETHOXY-8,8-DIMETHYL-2H,8H-PYRANO[2,3-F]CHROMEN-2-ONE]
These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in their functional groups and overall molecular architecture. The unique combination of the isoxazole and piperazine groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-[(2,3-difluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N4O4/c1-15-11-18(22-24(30-36-25(22)29-15)16-5-6-20-21(12-16)35-14-34-20)26(33)32-9-7-31(8-10-32)13-17-3-2-4-19(27)23(17)28/h2-6,11-12H,7-10,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCENKOYAHWPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C3=CC4=C(C=C3)OCO4)C(=O)N5CCN(CC5)CC6=C(C(=CC=C6)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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